1,1,7-trichlorohept-1-en-3-one IUPAC name and synonyms
1,1,7-trichlorohept-1-en-3-one IUPAC name and synonyms
An In-depth Technical Guide to 1,1,7-Trichlorohept-1-en-3-one: Synthesis, Properties, and Applications
Abstract
This technical guide provides a comprehensive overview of 1,1,7-trichlorohept-1-en-3-one, an organochlorine compound with significant potential as a versatile chemical intermediate. The document details its chemical identity, including its IUPAC name and synonyms, and presents a summary of its physicochemical properties. A core focus is a detailed, step-by-step laboratory-scale synthesis protocol, complete with a workflow diagram, offering researchers a practical methodology for its preparation. The guide further explores the molecule's chemical reactivity, highlighting its key functional groups and their potential for synthetic transformations. Finally, it discusses potential applications in agrochemicals and pharmaceuticals while also underscoring the current gaps in toxicological and environmental data, thereby identifying critical areas for future research. This document is intended for researchers, chemists, and drug development professionals seeking a thorough understanding of this compound's scientific and practical landscape.
Nomenclature and Chemical Identity
The precise identification of a chemical compound is foundational to all scientific research and development. This section outlines the standardized nomenclature and key identifiers for the subject molecule.
IUPAC Name and Synonyms
The formal name designated by the International Union of Pure and Applied Chemistry (IUPAC) is 1,1,7-trichlorohept-1-en-3-one [1][2].
A commonly used and accepted synonym for this compound is:
Chemical Identifiers
For unambiguous identification in databases and regulatory documents, a set of unique identifiers is used. These are summarized in the table below.
| Identifier | Value | Source |
| CAS Number | 158355-41-0 | [1][3][4][5] |
| Molecular Formula | C₇H₉Cl₃O | [1][4][5] |
| Molecular Weight | 215.50 g/mol | [1][4] |
| Canonical SMILES | C(CCCl)CC(=O)C=C(Cl)Cl | [1][2][4] |
| InChI | InChI=1S/C7H9Cl3O/c8-4-2-1-3-6(11)5-7(9)10/h5H,1-4H2 | [1][2] |
| InChIKey | YTMNPJGKBMARFZ-UHFFFAOYSA-N | [1][2][6] |
Molecular Structure
The structure of 1,1,7-trichlorohept-1-en-3-one is characterized by a seven-carbon chain containing a ketone at the 3-position, a terminal dichloro-substituted double bond at the 1-position, and a chlorine atom at the 7-position.[1]
Caption: Molecular structure of 1,1,7-trichlorohept-1-en-3-one.
Physicochemical and Computational Properties
Understanding the physicochemical properties of a molecule is crucial for predicting its behavior in various systems, from reaction vessels to biological environments. The following table summarizes key predicted and calculated properties.
| Property | Value | Source |
| Boiling Point (Predicted) | 268.2 ± 40.0 °C | [6] |
| Density (Predicted) | 1.276 ± 0.06 g/cm³ | [6] |
| Topological Polar Surface Area (TPSA) | 17.07 Ų | [4] |
| LogP (Predicted) | 3.2836 | [4] |
| Hydrogen Bond Acceptors | 1 | [4] |
| Hydrogen Bond Donors | 0 | [4] |
| Rotatable Bonds | 5 | [4] |
Synthesis and Manufacturing
The availability of a reliable synthetic route is paramount for further research and potential commercialization. While several general methods, such as the direct chlorination of heptenones, can be envisioned, a well-documented laboratory-scale procedure exists.[1]
Detailed Laboratory-Scale Synthesis Protocol
The following protocol describes the synthesis of 1,1,7-trichlorohept-1-en-3-one via a Friedel-Crafts acylation reaction between 5-chlorovaleroyl chloride and 1,1-dichloroethylene.[6]
Expertise & Causality: This reaction leverages aluminum chloride (AlCl₃), a strong Lewis acid, as a catalyst. The AlCl₃ coordinates to the acyl chloride, increasing its electrophilicity and facilitating the attack by the electron-rich 1,1-dichloroethylene. The reaction is performed in an inert solvent like methylene chloride to prevent side reactions. The workup with ice water is a critical step to quench the catalyst and hydrolyze any remaining reactive species.
Protocol:
-
Catalyst Suspension: In a suitable reaction vessel equipped with a dropping funnel and magnetic stirrer, suspend 78.53 g (0.589 mol) of aluminum chloride in 150 ml of methylene chloride at room temperature.[6]
-
Acyl Chloride Addition: Add 100 g (0.62 mol) of 5-chlorovaleroyl chloride dropwise to the suspension.[6] Stir the resulting mixture for 1 hour at room temperature to allow for the formation of the acylium ion complex.[6]
-
Alkene Addition: Add a solution of 45 ml (0.558 mol) of 1,1-dichloroethylene in 25 ml of methylene chloride dropwise to the reaction mixture.[6] Maintain stirring throughout the addition.
-
Quenching: After the addition is complete, cool the reaction vessel in an ice bath. Carefully and dropwise, add 100 ml of water to quench the reaction.[6]
-
Workup & Filtration: The solid material (aluminum salts) is removed by suction filtration through a pad of Celite.[6] The filter cake should be washed with a small amount of methylene chloride.
-
Extraction & Drying: Transfer the filtrate to a separatory funnel and wash with water.[6] The organic phase is then dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄) and filtered.[6]
-
Purification: Concentrate the organic phase by rotary evaporation to remove the solvent. The resulting crude residue is then purified by distillation to afford the final product, 1,1,7-trichloro-1-hepten-3-one.[6] A reported yield for this procedure is 112.76 g (93.8% of theory).[6]
Synthesis Workflow Diagram
Caption: Reactivity profile of 1,1,7-trichlorohept-1-en-3-one.
Potential Applications and Research Directions
The unique combination of functional groups suggests several avenues for application, primarily leveraging its role as a synthetic building block.
-
Chemical Intermediate: Its primary value lies in its potential as an intermediate for synthesizing more complex molecules for materials science or life sciences. [1]* Agrochemicals: The presence of multiple chlorine atoms is a common feature in many pesticides and herbicides. This compound could serve as a scaffold for developing new agrochemicals. [1]* Pharmaceuticals: The structure could be a starting point for the development of novel therapeutic agents, with the various functional groups allowing for diverse modifications to tune biological activity. [1] Trustworthiness & Future Work: A significant observation from publicly available safety data is the lack of information on ecotoxicity and environmental fate. [3]For any large-scale application to be considered, comprehensive studies on its toxicity to aquatic life, persistence, and bioaccumulation potential are essential. This represents a critical and immediate area for further research to ensure responsible development.
Safety, Handling, and Storage
As with any chlorinated organic compound, proper safety protocols are mandatory. The information below is a summary and should be supplemented by a full review of the Safety Data Sheet (SDS).
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields. [3]* Skin Protection: Wear impervious, flame-resistant clothing and chemical-resistant gloves. [3][5]* Respiratory Protection: If exposure limits are exceeded or irritation occurs, use a full-face respirator. [3]Work should be conducted in a well-ventilated area or a chemical fume hood. [5]
First Aid Measures
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention if symptoms persist. [5]* Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. [5]* Eye Contact: Rinse eyes with pure water for at least 15 minutes and consult a doctor. [5]* Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention. [5]
Storage and Handling
Store the container tightly closed in a dry, cool, and well-ventilated place. [3]Avoid the formation of dust and aerosols, and keep away from ignition sources. [5]
Disposal Considerations
The material should be disposed of by a licensed chemical destruction plant or via controlled incineration with flue gas scrubbing. [3]Do not discharge into sewer systems or contaminate water sources. [3]
Conclusion
1,1,7-trichlorohept-1-en-3-one is a readily synthesizable organochlorine compound with a rich chemical functionality that makes it an attractive intermediate for various synthetic applications. Its value lies in the distinct reactivity of its alkene, ketone, and alkyl chloride moieties. While its potential in agrochemical and pharmaceutical development is notable, the current lack of comprehensive safety and environmental impact data necessitates a cautious and research-focused approach to its future applications. This guide provides the foundational knowledge for scientists to safely handle, synthesize, and explore the synthetic potential of this versatile molecule.
References
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1,1,7-Trichloro-1-hepten-3-one. (n.d.). PubChem. Retrieved February 2026, from [Link]
Sources
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